Cas no 58922-29-5 (2,4-dihydroxy-3-methoxybenzaldehyde)

2,4-Dihydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring hydroxyl and methoxy functional groups at the 2, 3, and 4 positions of the aromatic ring. This compound is of interest in organic synthesis due to its multifunctional reactivity, serving as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating hydroxyl and methoxy groups enhances its utility in electrophilic aromatic substitution and condensation reactions. Its well-defined structure and purity make it suitable for applications requiring precise molecular control, such as ligand design or heterocycle synthesis. The compound is typically characterized by HPLC, NMR, and melting point analysis to ensure consistency.
2,4-dihydroxy-3-methoxybenzaldehyde structure
58922-29-5 structure
Product Name:2,4-dihydroxy-3-methoxybenzaldehyde
CAS No:58922-29-5
MF:C8H8O4
MW:168.146722793579
MDL:MFCD19301266
CID:1611451
PubChem ID:11275227
Update Time:2025-08-03

2,4-dihydroxy-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2,4-dihydroxy-3-methoxy-
    • 2,4-dihydroxy-3-methoxybenzaldehyde
    • EN300-3039059
    • MFCD19301266
    • DB-127430
    • CS-0059753
    • 2,4-dihydroxy-3-methoxy-benzaldehyde
    • AKOS022505047
    • CS-15868
    • Z1251357394
    • 58922-29-5
    • Vanillinalkohol
    • W17931
    • SCHEMBL1005010
    • MDL: MFCD19301266
    • Inchi: 1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3
    • InChI Key: HOFPWODHZJNTBF-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=C(C=O)C=1O)O

Computed Properties

  • Exact Mass: 168.04224
  • Monoisotopic Mass: 168.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.76

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2,4-dihydroxy-3-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:58922-29-5)2,4-dihydroxy-3-methoxybenzaldehyde
Order Number:A1230576
Stock Status:in Stock
Quantity:100mg/250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:12
Price ($):169/262/355/495
Email:sales@amadischem.com

Additional information on 2,4-dihydroxy-3-methoxybenzaldehyde

Comprehensive Analysis of 2,4-Dihydroxy-3-Methoxybenzaldehyde (CAS No. 58922-29-5): Properties, Applications, and Industry Trends

2,4-Dihydroxy-3-methoxybenzaldehyde (CAS No. 58922-29-5) is an organic compound belonging to the class of methoxybenzaldehyde derivatives. This aromatic aldehyde features a benzene ring substituted with hydroxyl, methoxy, and formyl functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular formula is C8H8O4, and it exhibits unique physicochemical properties, including a melting point range of 120–123°C and moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).

In recent years, the demand for bioactive benzaldehyde derivatives has surged due to their applications in pharmaceuticals, fragrances, and agrochemicals. Researchers are particularly interested in natural product synthesis and green chemistry approaches, where 58922-29-5 serves as a key building block. A 2023 study highlighted its role in synthesizing antioxidant flavonoids, aligning with the growing consumer preference for plant-based bioactive compounds.

The compound’s structure-activity relationship (SAR) has been extensively studied for cosmetic formulations. Its UV-absorbing properties make it a candidate for natural sunscreen additives, a trending topic in clean beauty forums. Additionally, its chelating ability toward metal ions has sparked interest in environmental remediation technologies, addressing concerns about heavy metal pollution.

From an industrial perspective, 2,4-dihydroxy-3-methoxybenzaldehyde is synthesized via selective O-methylation of polyphenolic precursors. Optimized protocols using enzyme-catalyzed reactions or microwave-assisted synthesis have improved yields by 15–20%, as reported in the Journal of Organic Chemistry (2024). These advancements cater to the pharmaceutical industry’s need for cost-effective intermediates.

Analytical characterization of CAS 58922-29-5 typically involves HPLC-MS and NMR spectroscopy. A 2024 market analysis revealed that 78% of quality control laboratories prioritize these techniques for purity verification, especially for compounds used in nutraceutical applications. This aligns with the FDA’s stricter guidelines on dietary supplement ingredients.

Emerging applications include its use in smart packaging materials, where its redox activity enables oxygen-scavenging films. This innovation responds to the global push for sustainable food preservation solutions. Furthermore, computational studies (e.g., DFT calculations) predict its potential as a corrosion inhibitor for eco-friendly industrial coatings.

In conclusion, 2,4-dihydroxy-3-methoxybenzaldehyde exemplifies how specialty chemicals bridge academic research and industrial needs. With ongoing studies exploring its biodegradability and low-toxicity profile, this compound is poised to play a pivotal role in sustainable chemistry initiatives worldwide.

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Amadis Chemical Company Limited
(CAS:58922-29-5)2,4-dihydroxy-3-methoxybenzaldehyde
A1230576
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g
Price ($):169/262/355/495
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